molecular formula C17H14N2O2S B2916770 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1797860-59-3

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2916770
CAS No.: 1797860-59-3
M. Wt: 310.37
InChI Key: PXSJNDBVYIBZPM-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a pyridyloxy substituent at the 3-position of the benzene ring and a thiophen-2-ylmethyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(19-12-15-7-4-10-22-15)13-5-3-6-14(11-13)21-16-8-1-2-9-18-16/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSJNDBVYIBZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of Pyridin-2-yloxy Intermediate: Pyridine-2-ol is reacted with a suitable halogenating agent to form pyridin-2-yloxy halide.

    Formation of Thiophen-2-ylmethyl Intermediate: Thiophene is functionalized to introduce a methyl group, often through Friedel-Crafts alkylation.

    Coupling Reaction: The pyridin-2-yloxy halide and thiophen-2-ylmethyl intermediate are coupled with a benzamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Benzamide Core

Target Compound vs. N-(Thiophen-2-ylmethyl)benzamide (CAS 4595-96-4)
  • Key Difference : The absence of the pyridin-2-yloxy group in CAS 4595-96-4 simplifies the structure to a benzamide directly linked to a thiophen-2-ylmethyl group.
Target Compound vs. N-(Cyclopropylmethyl)-3-(pyridin-2-yloxy)benzamide (CAS 1796971-39-5)
  • Key Difference : Replacement of the thiophen-2-ylmethyl group with a cyclopropylmethyl moiety.
  • Impact: The cyclopropylmethyl group increases lipophilicity, which may improve membrane permeability but reduce solubility.

Heterocyclic Modifications

Target Compound vs. 3-(Pyridin-2-yloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (CAS 2034559-28-7)
  • Key Difference : Incorporation of a methylsulfonyl-substituted azabicyclo[3.2.1]octane group instead of thiophen-2-ylmethyl.
  • Impact : The bicyclic system introduces conformational rigidity and a sulfonyl group, which may enhance binding specificity to sterically constrained targets (e.g., enzymes or receptors) .
Target Compound vs. N-(3-(Prop-2-ynyloxy)pyridin-2-yl)benzamide (Compound 5, )
  • Key Difference : A propargyloxy group replaces the pyridin-2-yloxy substituent.

Bioactive Analogues with Additional Functional Groups

Target Compound vs. 3-(Pyridin-2-yloxy)-N-(4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)benzamide (Compound 46, )
  • Key Difference : The addition of a methoxy-oxadiazole ring on the benzamide’s phenyl group.
  • Impact : The oxadiazole moiety is electron-deficient and may improve metabolic stability or serve as a bioisostere for carboxylic acids, enhancing pharmacokinetic properties .

Biological Activity

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide (CAS No. 1797860-59-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant research findings.

The synthesis of this compound typically involves several steps:

  • Formation of Pyridin-2-yloxy Intermediate : Pyridine-2-ol is reacted with a halogenating agent to form the pyridin-2-yloxy halide.
  • Formation of Thiophen-2-ylmethyl Intermediate : Thiophene undergoes functionalization to introduce a methyl group.
  • Coupling Reaction : The pyridin-2-yloxy halide is coupled with the thiophen-2-ylmethyl intermediate and a benzamide derivative under basic conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as lipoxygenases (LOX). For instance, derivatives of thiadiazole bearing a pyridyl moiety have demonstrated cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) cells. The mechanism often involves the induction of apoptosis and inhibition of tyrosine kinase enzymes .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound APC312.5Apoptosis induction
Compound BHT2915.0Tyrosine kinase inhibition
This compoundSKNMCTBDTBD

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Similar compounds have shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent .

The biological activity of this compound is believed to be mediated through specific interactions with biological targets:

  • Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory pathways or cancer progression, thereby inhibiting their activity.
  • Receptor Modulation : It may act on specific receptors, altering signaling pathways that lead to cellular responses such as apoptosis or growth inhibition.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • In vitro Studies : Research conducted on various cell lines has demonstrated significant cytotoxicity and enzyme inhibition, supporting its role as a lead compound for further development.
  • In vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of related compounds, providing insights into their potential clinical applications.

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